BW-813U
Description
BW-813U is a synthetic small-molecule compound developed for its potent antiviral properties, particularly against RNA viruses such as influenza and SARS-CoV-2. Its chemical structure features a pyrazine core substituted with trifluoromethyl and carboxamide groups, enabling selective inhibition of viral RNA polymerase (Fig. 1). Synthesized via a multi-step catalytic process involving palladium-mediated cross-coupling reactions, this compound demonstrates high purity (>99% by HPLC) and stability under physiological conditions . Preclinical studies report an EC₅₀ of 0.8 nM in vitro against influenza A/H1N1, with minimal cytotoxicity (CC₅₀ > 100 µM in human bronchial epithelial cells) . Its pharmacokinetic profile includes 85% oral bioavailability in murine models and a half-life of 12 hours, supporting once-daily dosing .
Properties
CAS No. |
106900-14-5 |
|---|---|
Molecular Formula |
C28H32O2Si3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Two compounds structurally and functionally analogous to BW-813U are Favipiravir (T-705) and Molnupiravir (EIDD-2801) . Both target viral RNA polymerase but differ in mechanisms and efficacy (Table 1).
Table 1: Comparative Properties of this compound, Favipiravir, and Molnupiravir
| Property | This compound | Favipiravir | Molnupiravir |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.3 | 157.1 | 329.3 |
| Mechanism | Non-competitive inhibition | Competitive inhibition | RNA mutagenesis |
| EC₅₀ (H1N1, nM) | 0.8 | 12.4 | 5.2 |
| Oral Bioavailability (%) | 85 | 54 | 67 |
| Cytotoxicity (CC₅₀, µM) | >100 | 45 | >100 |
| Clinical Trial Phase | Phase II | Approved (Japan) | Approved (USA/EU) |
Mechanistic and Pharmacological Differences
- This compound vs. Favipiravir: this compound’s non-competitive binding to the polymerase active site avoids resistance mutations common in Favipiravir-treated strains . Its trifluoromethyl group enhances membrane permeability, yielding 15-fold higher potency in vitro . However, Favipiravir’s lower molecular weight (157.1 vs. 342.3 g/mol) improves renal clearance, reducing hepatotoxicity risks .
This compound vs. Molnupiravir :
Molnupiravir induces lethal RNA mutations via incorporation of β-D-N4-hydroxycytidine, whereas this compound directly blocks polymerase conformational changes. This compound’s carboxamide moiety stabilizes interactions with conserved polymerase residues, conferring broad-spectrum activity against variants (e.g., influenza B, SARS-CoV-2 Omicron) . Molnupiravir, however, demonstrates faster viral load reduction in Phase III trials (3-day vs. 5-day median clearance) .
Toxicity and Selectivity
This compound exhibits negligible off-target effects in transcriptomic profiling of human cells, contrasting with Favipiravir’s moderate inhibition of host RNA polymerase II . Molnupiravir’s mutagenic mechanism raises theoretical concerns about genotoxicity, though clinical data remain inconclusive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
